(Z)-but-2-enedioic acid;(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
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Overview
Description
(Z)-but-2-enedioic acid;(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the naphthalen-1-yloxy group: This can be achieved through the reaction of naphthol with an appropriate halogenated compound under basic conditions.
Introduction of the thiophene ring: This step involves the coupling of a thiophene derivative with the naphthalen-1-yloxy intermediate using a palladium-catalyzed cross-coupling reaction.
Formation of the amine group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(Z)-but-2-enedioic acid;(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(Z)-but-2-enedioic acid: A simple dicarboxylic acid with similar structural features.
Naphthalen-1-yloxy derivatives: Compounds with similar naphthalene-based structures.
Thiophene derivatives: Compounds containing the thiophene ring.
Uniqueness
(Z)-but-2-enedioic acid;(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H23NO5S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C18H19NOS.C4H4O4/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;5-3(6)1-2-4(7)8/h2-10,13,17,19H,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m1./s1 |
InChI Key |
SJYDFHDOQMMHJX-XLOMBBFOSA-N |
Isomeric SMILES |
CNCC[C@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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